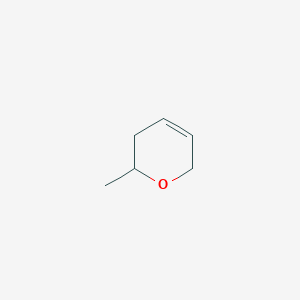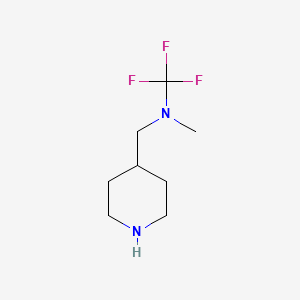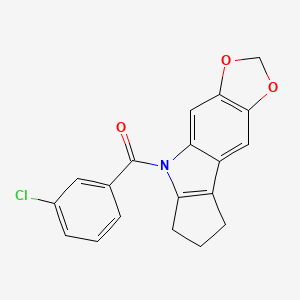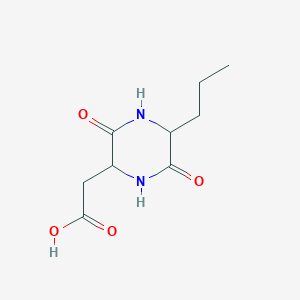
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid is a chemical compound belonging to the class of piperazine derivatives. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two oxo groups and a propyl substituent on the piperazine ring, as well as an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted piperazine derivative with an acetic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid moiety under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides .
科学的研究の応用
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another piperazine derivative with a benzyl substituent instead of a propyl group.
2-(5-(carboxymethyl)-3,6-dioxo-piperazin-2-yl)acetic acid: A similar compound with a carboxymethyl group.
Uniqueness
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its propyl group and acetic acid moiety make it a versatile intermediate for various synthetic applications, and its potential biological activities set it apart from other piperazine derivatives .
特性
CAS番号 |
397847-77-7 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC名 |
2-(3,6-dioxo-5-propylpiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H14N2O4/c1-2-3-5-8(14)11-6(4-7(12)13)9(15)10-5/h5-6H,2-4H2,1H3,(H,10,15)(H,11,14)(H,12,13) |
InChIキー |
BJVSVUZNSQAXST-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)NC(C(=O)N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


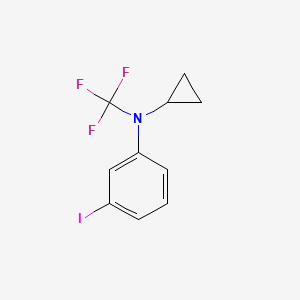
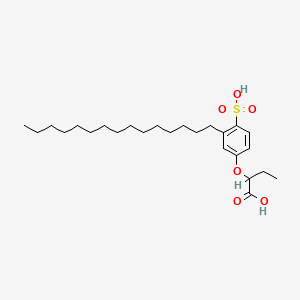
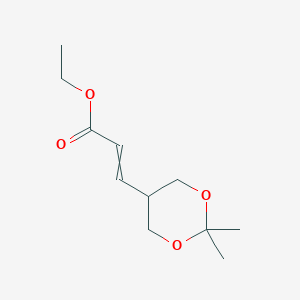

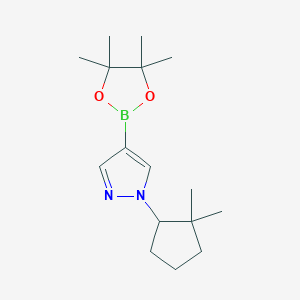
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
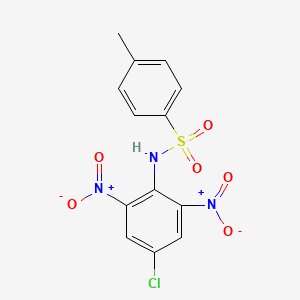
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)
